N-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group substituted with allyloxy, chloro, and ethoxy groups, along with a dimethyl-ethanediamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde, is synthesized through the allylation of 3-chloro-5-ethoxybenzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The benzyl intermediate undergoes reductive amination with N,N-dimethyl-1,2-ethanediamine in the presence of a reducing agent like sodium triacetoxyborohydride to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate as bases, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-benzyl-4-piperidinamine dihydrochloride
Uniqueness
N’-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride stands out due to its specific substitution pattern and the presence of both allyloxy and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.ClH/c1-5-9-21-16-14(17)10-13(11-15(16)20-6-2)12-18-7-8-19(3)4;/h5,10-11,18H,1,6-9,12H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWZGRCTUOKEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCN(C)C)Cl)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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